molecular formula C19H22Cl2N2O3S B11498882 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine

1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine

Cat. No.: B11498882
M. Wt: 429.4 g/mol
InChI Key: QGWIRLQAOGAGFF-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a propoxyphenylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorophenylamine and 4-propoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 2,5-dichlorophenylamine is reacted with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4-propoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: Hydrolysis of the sulfonyl group can be achieved under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has investigated its potential as a pharmaceutical intermediate in the development of new drugs targeting specific diseases.

    Industry: The compound may find applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives to highlight its uniqueness:

    Similar Compounds: Examples of similar compounds include 1-(2,5-Dichlorophenyl)piperazine and 1-(4-Propoxyphenyl)piperazine.

    Uniqueness: The presence of both dichlorophenyl and propoxyphenylsulfonyl groups in the same molecule imparts unique chemical and biological properties, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O3S/c1-2-13-26-16-4-6-17(7-5-16)27(24,25)23-11-9-22(10-12-23)19-14-15(20)3-8-18(19)21/h3-8,14H,2,9-13H2,1H3

InChI Key

QGWIRLQAOGAGFF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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